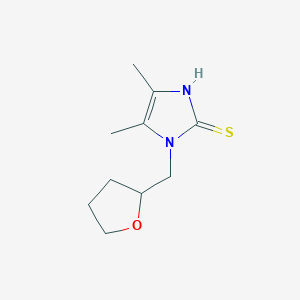
4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol
Overview
Description
"4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol" is part of the imidazole and thiol compound families. Imidazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Thiols, on the other hand, are compounds that contain a sulfur-hydrogen (−SH) group, known for their ability to bind to metals and other applications in chemical synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves cyclization reactions. One common method is the reaction of α-amino esters with sulfamoyl chloride to form heterocyclic ring systems, as described by Edenhofer and Meister (1977) in their synthesis of related compounds (Edenhofer & Meister, 1977).
Scientific Research Applications
Thermodynamic and Electrochemical Properties
The oxidation and reduction potentials of imidazole-2-thiols, including 4,5-dimethylimidazole-2-thiol, have been explored. These compounds demonstrate varying electrochemical properties based on their substituents, affecting their potential applications in various chemical and industrial processes (Po et al., 1991).
Alkylation and Organosilicon Applications
Alkylation studies of 4,5-dihydro-1H-imidazole-2-thiol have shown its potential in creating organosilicon ionic liquids with charged fragments. These ionic liquids have applications in industrial chemistry, particularly in creating novel materials and chemical intermediates (Yarosh et al., 2017).
Corrosion Inhibition Properties
Research has demonstrated the effectiveness of imidazole derivatives, including those related to 4,5-dimethylimidazole-2-thiol, as corrosion inhibitors. These compounds can form protective layers on metal surfaces, useful in industrial and engineering contexts to prevent material degradation (Ammal et al., 2018).
Spectroscopic Characterization and Computational Study
Studies involving derivatives of 4,5-dimethylimidazole-2-thiol have focused on their spectroscopic properties and reactivity using both experimental and computational methods. This research is vital in understanding the material's properties for potential applications in chemistry and materials science (Hossain et al., 2018).
Anticancer Activities
Some derivatives of 4,5-dimethylimidazole-2-thiol have been synthesized and tested for anticancer activities. These compounds have shown promising results against various human tumor cell lines, indicating potential therapeutic applications in oncology (Duran & Demirayak, 2012).
Photochromic and Magnetic Properties
Research into derivatives of 4,5-dimethylimidazole-2-thiol has also delved into their photochromic behavior and magnetic properties. These properties are significant for developing new materials with potential applications in data storage, sensors, and other technology sectors (Cao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethyl-3-(oxolan-2-ylmethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)12(10(14)11-7)6-9-4-3-5-13-9/h9H,3-6H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABHEWHHBCRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)CC2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



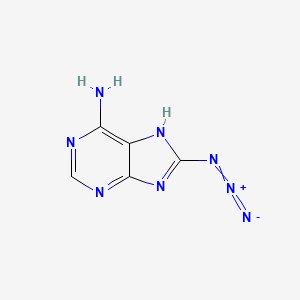
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
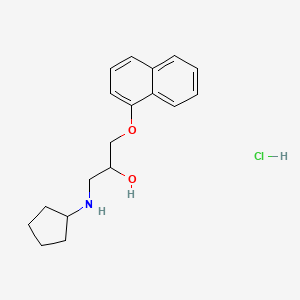
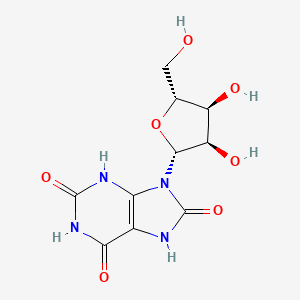
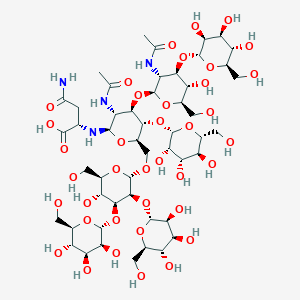
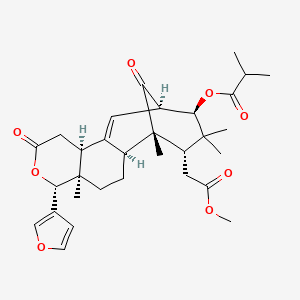
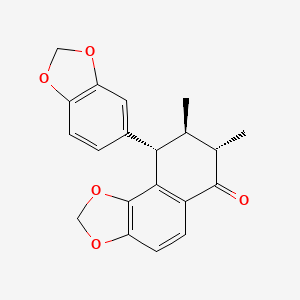
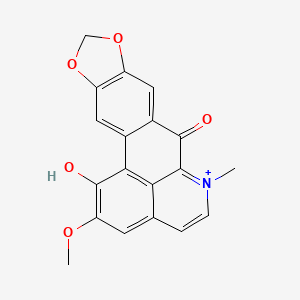
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
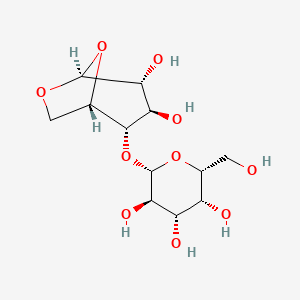
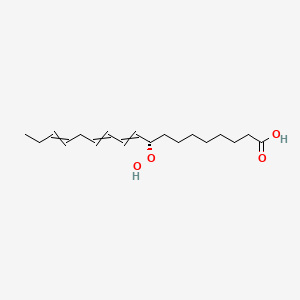
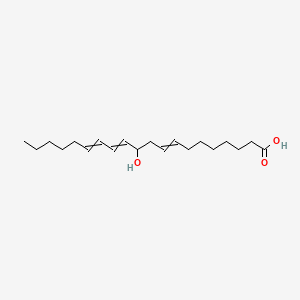
![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)